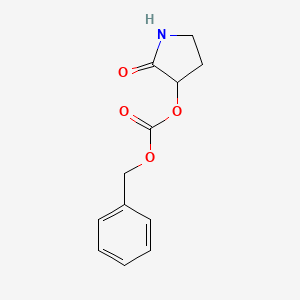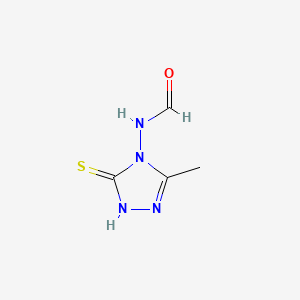![molecular formula C17H15NO3 B12899008 2,3-diphenyltetrahydrofuro[3,4-d]isoxazol-4(2H)-one CAS No. 79687-69-7](/img/structure/B12899008.png)
2,3-diphenyltetrahydrofuro[3,4-d]isoxazol-4(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diphenyltetrahydrofuro[3,4-d]isoxazol-4(2H)-one is a complex organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Méthodes De Préparation
The synthesis of 2,3-diphenyltetrahydrofuro[3,4-d]isoxazol-4(2H)-one typically involves multi-step organic reactions. One effective method includes the α-keto bromination of 3-aryl-6,7-dihydrobenzo[c]isoxazol-4(5H)-ones followed by the condensation of the obtained bromo derivatives with thiourea in acetonitrile . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
2,3-Diphenyltetrahydrofuro[3,4-d]isoxazol-4(2H)-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2,3-Diphenyltetrahydrofuro[3,4-d]isoxazol-4(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored for its potential as a therapeutic agent due to its unique structural properties.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,3-diphenyltetrahydrofuro[3,4-d]isoxazol-4(2H)-one involves its interaction with specific molecular targets and pathways. For example, some derivatives of isoxazoles have been shown to inhibit HSP90, a protein involved in the stabilization and activation of many client proteins . This inhibition can lead to the disruption of various cellular processes, making it a potential target for anticancer therapies.
Comparaison Avec Des Composés Similaires
2,3-Diphenyltetrahydrofuro[3,4-d]isoxazol-4(2H)-one can be compared with other similar compounds, such as:
Dihydrobenzisoxazoles: These compounds share a similar isoxazole core but differ in their substituents and overall structure.
Benzo[d]isoxazole derivatives: These compounds also contain an isoxazole ring but have different functional groups and applications.
The uniqueness of this compound lies in its specific structural arrangement and the potential for diverse applications in various fields.
Propriétés
Numéro CAS |
79687-69-7 |
|---|---|
Formule moléculaire |
C17H15NO3 |
Poids moléculaire |
281.30 g/mol |
Nom IUPAC |
2,3-diphenyl-3,3a,6,6a-tetrahydrofuro[3,4-d][1,2]oxazol-4-one |
InChI |
InChI=1S/C17H15NO3/c19-17-15-14(11-20-17)21-18(13-9-5-2-6-10-13)16(15)12-7-3-1-4-8-12/h1-10,14-16H,11H2 |
Clé InChI |
QXQDFKMMBAPYOB-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(C(N(O2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[4-(9H-beta-Carbolin-9-yl)anilino]-2'-deoxyguanosine](/img/structure/B12898926.png)


![Cyclohepta[b]pyrrole, 3-ethyl-2-propyl-](/img/structure/B12898949.png)




![4-[(2,5-Di-tert-butylphenyl)(imino)methyl]-1,2-oxazol-5(4H)-one](/img/structure/B12898983.png)
![Furan, tetrahydro-2-[(2-methoxyphenoxy)methyl]-](/img/structure/B12898986.png)
![Methyl 3-[1-[2-quinolyl]ethylidene]hydrazinecarbodithioate](/img/structure/B12898987.png)
![Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12898991.png)

![3,3-Dichlorooctahydrocycloocta[b]furan-2(3H)-one](/img/structure/B12898997.png)
